
Volinanserin
Übersicht
Beschreibung
Volinanserin, also known by its developmental code name MDL-100,907, is a highly selective antagonist of the 5-HT2A receptor. This compound has been extensively used in scientific research to investigate the function of the 5-HT2A receptor, which plays a crucial role in various neurological processes. Although it was tested in clinical trials as a potential antipsychotic, antidepressant, and treatment for insomnia, it was never marketed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Volinanserin involves several key steps:
Protection of Ethyl Isonipecotate: Ethyl isonipecotate is protected with Boc anhydride to form ethyl n-boc-4-piperidinecarboxylate.
Ester-Amide Interchange: This intermediate undergoes ester-amide interchange with N-Methoxymethylamine HCl in the presence of CDI coupling agent to yield 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.
Weinreb Ketone Synthesis: Benzoylation with 1,2-Dimethoxybenzene produces 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine.
Deprotection: Acid removal of the urethane protecting group results in (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone.
Reduction: The ketone is reduced with sodium borohydride to form (3,4-Dimethoxyphenyl)-piperidin-4-ylmethanol.
Resolution and Alkylation: The alcohol is resolved, and the secondary nitrogen undergoes SN2 alkylation with 4-Fluorophenethyl bromide to complete the synthesis of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes, involving standard organic synthesis techniques and equipment.
Types of Reactions:
Oxidation and Reduction: this compound can undergo reduction reactions, such as the reduction of ketones to alcohols using sodium borohydride.
Substitution: The synthesis involves SN2 alkylation, where a secondary nitrogen is alkylated with 4-Fluorophenethyl bromide.
Common Reagents and Conditions:
Sodium Borohydride: Used for the reduction of ketones.
CDI Coupling Agent: Facilitates ester-amide interchange.
Boc Anhydride: Used for the protection of amines.
4-Fluorophenethyl Bromide: Used in the final alkylation step.
Major Products:
(3,4-Dimethoxyphenyl)-piperidin-4-ylmethanol: An intermediate in the synthesis.
This compound: The final product.
Wissenschaftliche Forschungsanwendungen
Volinanserin, also known as MDL-100,907, is a highly selective 5-HT~2A~ receptor antagonist that has been investigated for various applications in scientific research and clinical trials .
Scientific Research Applications
This compound is frequently used in scientific research to investigate the function of the 5-HT~2A~ receptor . Preclinical studies on the safety and efficacy of compounds like this compound are necessary to determine the full range of their effects . The compound has been utilized in rodent models to assess the behavioral pharmacology of structurally distinct psychedelics, specifically in paradigms associated with serotonin 2A receptor activation and behavioral disruption .
Studies in Rodents
- Head-Twitch Response (HTR): this compound has been tested for its ability to antagonize the phenethylamine 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and the ergoline lysergic acid diethylamide (LSD) in preclinical assays predictive of hallucinations, such as the head-twitch response (HTR) in mice . this compound had similar potency, effectiveness, and time-course to attenuate DOI-induced HTR in mice . It completely blocked LSD-induced HTR in mice .
- Intracranial Self-Stimulation (ICSS): this compound's antagonism of phenethylamine mescaline, tryptamine psilocybin, and the κ-opioid receptor agonist salvinorin A was also evaluated in the rat ICSS assay . this compound also reversed ICSS depression by mescaline, but it was only partially effective in reducing the effects of psilocybin, and it exacerbated ICSS depression by salvinorin A .
Heroin Withdrawal Symptoms
This compound (MDL100907) significantly inhibits heroin-induced abnormal motor activities and withdrawal behavior in male mice . It was found that the 5-HT2AR antagonist MDL100907 alleviates naloxone-induced precipitated withdrawal symptoms in heroin-exposed mice .
Clinical Trials
This compound was tested in clinical trials as a potential antipsychotic, antidepressant, and treatment for insomnia but was never marketed .
Data Analysis
Wirkmechanismus
Volinanserin exerts its effects by selectively binding to and antagonizing the 5-HT2A receptor. This receptor is involved in the modulation of neurotransmitter release, including dopamine and serotonin, which are critical for mood regulation and cognitive functions. By blocking the 5-HT2A receptor, this compound can modulate these neurotransmitter systems, potentially alleviating symptoms of psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Ketanserin: Another 5-HT2A receptor antagonist with additional alpha-1 adrenergic receptor antagonism.
Ritanserin: A selective 5-HT2A/2C receptor antagonist.
Pimavanserin: A selective 5-HT2A receptor inverse agonist used in the treatment of Parkinson’s disease psychosis.
Uniqueness of Volinanserin: this compound is distinguished by its high selectivity for the 5-HT2A receptor, with minimal activity at other receptor sites. This selectivity makes it a valuable tool in research for isolating the effects of 5-HT2A receptor antagonism without off-target effects .
Biologische Aktivität
Volinanserin, also known as MDL100907, is a highly selective antagonist of the serotonin 5-HT2A receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various neuropsychological disorders, including schizophrenia and substance use disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects in preclinical models, and relevant clinical findings.
This compound exhibits a strong affinity for the 5-HT2A receptor, with its R-enantiomer binding with a higher affinity (Ki ~ 0.4 nM) compared to its racemic form (Ki ~ 2.1 nM) . The selectivity of this compound for the 5-HT2A receptor is approximately 100-fold greater than for other serotonin receptor subtypes . This selectivity makes it a valuable tool in studying the role of the 5-HT2A receptor in various physiological and pathological processes.
Effects on Drug Addiction
Research has shown that this compound can mitigate withdrawal symptoms in drug-addicted models. For instance, a study demonstrated that this compound significantly inhibited heroin-induced abnormal motor activities and withdrawal behaviors in male mice . This effect is attributed to its antagonistic action on the 5-HT2A receptor, which is implicated in reinforcing drug-seeking behavior.
Antipsychotic Potential
This compound has been evaluated for its antipsychotic properties through various behavioral assays. In one study, it was shown to effectively block head-twitch responses (HTR) induced by hallucinogenic compounds like DOI and LSD in mice . The compound's ability to reverse intracranial self-stimulation (ICSS) depression induced by mescaline further supports its potential as an antipsychotic agent .
Schizophrenia Treatment
This compound has been investigated as a treatment for schizophrenia. It was previously in Phase III clinical trials aimed at assessing its efficacy and safety for chronic schizophrenia patients. However, development was discontinued due to unsatisfactory results in acute schizophrenia cases . Despite this setback, ongoing research continues to explore its potential benefits for sleep maintenance insomnia and other psychiatric conditions .
Data Summary
The following table summarizes key findings from various studies on this compound:
Eigenschaften
IUPAC Name |
(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047363 | |
Record name | Volinanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139290-65-6 | |
Record name | (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139290-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Volinanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139290656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Volinanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Volinanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOLINANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW71EE171J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.